3-Methylenepentane-1,5-diol
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Overview
Description
3-Methylenepentane-1,5-diol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
3-Methylenepentane-1,5-diol can be synthesized through several methods. One common method involves the hydrogenation of 2-hydroxy-4-methyltetrahydropyran in the presence of a hydrogenation catalyst and a basic compound . This method effectively suppresses the generation of by-products, resulting in high-purity this compound. Industrial production methods often involve similar hydrogenation processes, ensuring the compound’s purity and yield .
Chemical Reactions Analysis
3-Methylenepentane-1,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular oxygen, hydrotalcite-supported gold nanoparticles, and iridium catalysts . Major products formed from these reactions include lactones and enantioenriched saturated aza-heterocycles . The compound’s reactivity is influenced by the presence of its hydroxyl groups, which can participate in various chemical transformations.
Scientific Research Applications
3-Methylenepentane-1,5-diol has numerous scientific research applications. In chemistry, it is used as a reactant to synthesize polyesters containing carbon-carbon double bonds and α, ω-dibromides . In biology, it serves as a building block for the synthesis of biologically active molecules. In medicine, it is utilized in the preparation of pharmaceuticals and other therapeutic agents. Industrially, it is employed in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of 3-Methylenepentane-1,5-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups enable it to form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s diverse range of effects .
Comparison with Similar Compounds
3-Methylenepentane-1,5-diol can be compared to other similar compounds, such as 3-Methyl-1,5-pentanediol, 2-Methyl-1,3-propanediol, and 1,6-Hexanediol . While these compounds share some structural similarities, this compound is unique due to its specific reactivity and applications. For example, 3-Methyl-1,5-pentanediol is used in the preparation of lactones, while 2-Methyl-1,3-propanediol is employed in the synthesis of polyesters .
Properties
CAS No. |
40760-35-8 |
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Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3-methylidenepentane-1,5-diol |
InChI |
InChI=1S/C6H12O2/c1-6(2-4-7)3-5-8/h7-8H,1-5H2 |
InChI Key |
JUJHZOVDCJJUJK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCO)CCO |
Origin of Product |
United States |
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